(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene
CAS No.: 469-92-1
Cat. No.: VC3892046
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 469-92-1 |
|---|---|
| Molecular Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | (1S,5S,8S)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodec-2-ene |
| Standard InChI | InChI=1S/C15H24/c1-13(2)9-10-15-7-4-6-14(3,11-15)8-5-12(13)15/h9-10,12H,4-8,11H2,1-3H3/t12-,14-,15+/m0/s1 |
| Standard InChI Key | MKZIRHIVARSBHI-AEGPPILISA-N |
| Isomeric SMILES | C[C@@]12CCC[C@]3(C1)C=CC([C@@H]3CC2)(C)C |
| SMILES | CC1(C=CC23C1CCC(C2)(CCC3)C)C |
| Canonical SMILES | CC1(C=CC23C1CCC(C2)(CCC3)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Clovene is a clovane-type sesquiterpenoid with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Its IUPAC name reflects its tricyclic framework and stereochemistry:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₄ | |
| Molecular Weight | 204.35 g/mol | |
| logP (Lipophilicity) | 5.12 | |
| Topological Polar SA | 0 Ų | |
| Rotatable Bonds | 0 |
Stereochemical and Structural Insights
The compound’s tricyclic skeleton consists of fused six-, three-, and five-membered rings, with methyl groups at positions 4, 4, and 8. X-ray crystallography and NMR studies confirm its (1S,5S,8S) configuration, critical for its biological interactions . The double bond at position 2 contributes to its reactivity in synthetic modifications .
Natural Occurrence and Biosynthesis
Ecological Distribution
Clovene is identified in:
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Syzygium aromaticum (clove), coexisting with β-caryophyllene and eugenol .
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Murraya paniculata (orange jasmine), suggesting a role in plant defense .
Biosynthetic Pathways
Clovene derives from farnesyl pyrophosphate (FPP) via sesquiterpene cyclases. Enzymes like caryolan-1-ol synthase catalyze cyclization and methylation steps, forming the tricyclic backbone . Recent studies using non-natural FPP analogs have yielded structural variants, such as iso-caryolan-1-ol, expanding understanding of enzymatic promiscuity .
Synthetic Approaches
Traditional Synthesis
Early routes relied on Diels-Alder reactions and catalytic methylation, achieving yields of ~45% under optimized conditions . Challenges included controlling stereochemistry and minimizing byproducts.
Machine Learning-Guided Synthesis
A breakthrough 5-step synthesis of clovan-2,9-dione (a clovane derivative) utilized neural networks to predict 6-endo-trig radical cyclization outcomes . Key steps included:
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Pd-catalyzed hydrosilylation of enone intermediates.
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Radical cyclization with AIBN/n-Bu₃SnH, achieving 45% yield (vs. 15-step prior methods) .
Table 2: Synthetic Route Comparison
| Parameter | Traditional Method | ML-Guided Method |
|---|---|---|
| Steps | 15 | 5 |
| Yield (Key Step) | 30–40% | 45% |
| Stereochemical Control | Moderate | High |
Biological Activities and Applications
Insect Growth Regulation
Clovene disrupts metamorphosis in Pericallia ricini (a polyphagous pest) by:
Table 3: ADMET Profile
| Property | Value |
|---|---|
| Human Intestinal Absorp. | 99.64% probability |
| BBB Penetration | 70% probability |
| CYP3A4 Inhibition | 82.2% probability |
| Plasma Protein Binding | 95.17% |
Industrial and Research Applications
Fragrance Industry
Clovene’s woody aroma profile makes it valuable in perfumery. Its stability under UV light (logS = -5.29) enhances longevity in formulations .
Chemical Ecology
As a biomarker in Arctium lappa (burdock) and black pepper, clovene aids in studying plant-insect interactions .
Challenges and Future Directions
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